molecular formula C25H32N2O4 B1448119 [[(R)-2-Benzyl-3-[(3S,4S)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propionyl]amino]acetic acid CAS No. 156130-44-8

[[(R)-2-Benzyl-3-[(3S,4S)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propionyl]amino]acetic acid

Cat. No. B1448119
CAS RN: 156130-44-8
M. Wt: 424.5 g/mol
InChI Key: UPNUIXSCZBYVBB-BSWQBHCVSA-N
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Description

The compound 2-((R)-2-Benzyl-3-((3S,4S)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanamido)acetic acid is a chemical with the molecular formula C25H32N2O4 and a molecular weight of 424.53 . It is available for purchase from various chemical suppliers .

Scientific Research Applications

  • Synthesis and Stereochemistry : Research conducted by A. Casy and W. Jeffery (1972) delved into the synthesis and stereochemistry of diastereoisomeric 1,3-dimethylpiperidin-4-ols and related compounds, providing a foundation for understanding the configurations and preferred conformations of such derivatives, which can be vital for the synthesis of complex molecules like the one (Casy & Jeffery, 1972).

  • Chemical Properties and Interactions : The study by Fa-Yan Meng et al. (2012) investigated the fluorescence binding of p-hydroxycinnamic acid derivatives with bovine serum albumin, which provides insights into the interactions of similar compounds with proteins. This can be crucial for understanding the bioactivity of such compounds (Meng et al., 2012).

  • Functional Modification and Applications : H. M. Aly and H. L. A. El-Mohdy (2015) explored the functional modification of polymers using various amine compounds, including 2-amino-3-(4-hydroxyphenyl) propanoic acid. This research indicates potential applications in creating materials with enhanced properties for medical and other uses (Aly & El-Mohdy, 2015).

  • Catabolism by Microorganisms : The work by R. Burlingame and P. Chapman (1983) on the catabolism of phenylpropionic acid and its derivatives by Escherichia coli reveals the microbial degradation pathways of similar compounds, which is significant for understanding their environmental impact and potential biotechnological applications (Burlingame & Chapman, 1983).

  • Chiral Synthesis and Catalysis : A. Abiko's (2003) study on the synthesis of chiral compounds like (2S, 3R)‐2,4‐Dimethyl‐1,3‐Pentanediol contributes to understanding the synthesis of chiral molecules, which is crucial for the development of pharmaceuticals and other chiral compounds (Abiko, 2003).

properties

IUPAC Name

2-[[(2R)-2-benzyl-3-[(3S,4S)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O4/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30)/t18-,20-,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPNUIXSCZBYVBB-BSWQBHCVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@]1(C)C2=CC(=CC=C2)O)C[C@@H](CC3=CC=CC=C3)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[[(R)-2-Benzyl-3-[(3S,4S)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propionyl]amino]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[[(R)-2-Benzyl-3-[(3S,4S)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propionyl]amino]acetic acid
Reactant of Route 2
[[(R)-2-Benzyl-3-[(3S,4S)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propionyl]amino]acetic acid
Reactant of Route 3
[[(R)-2-Benzyl-3-[(3S,4S)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propionyl]amino]acetic acid
Reactant of Route 4
[[(R)-2-Benzyl-3-[(3S,4S)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propionyl]amino]acetic acid
Reactant of Route 5
[[(R)-2-Benzyl-3-[(3S,4S)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propionyl]amino]acetic acid
Reactant of Route 6
[[(R)-2-Benzyl-3-[(3S,4S)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propionyl]amino]acetic acid

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